5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine
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Overview
Description
5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine is a benzimidazole derivative known for its potential pharmacological properties. Benzimidazole compounds are widely recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization. Specific reaction conditions, such as the use of acidic or basic catalysts, temperature, and solvent choice, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and scalability. These methods ensure consistent product quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation often employs reagents like N-bromosuccinimide, while alkylation uses alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazole derivatives .
Scientific Research Applications
5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine involves inhibition of specific enzymes and interaction with molecular targets. For instance, it has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in the inflammatory response. This inhibition reduces the synthesis of prostaglandin E2 (PGE2), thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5,6-dimethyl-1-octyl-4-benzimidazolamine
- 5,6-dimethyl-2-(1-(phenylmethyl)-5-tetrazolylmethyl)-4-benzimidazolamine
- 5,6-dimethyl-2-(2-(1-pyrrolidinyl)ethylthio)-1H-benzimidazole
Uniqueness
5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to inhibit mPGES-1 with high potency differentiates it from other benzimidazole derivatives .
Properties
IUPAC Name |
5,6-dimethyl-1-propylbenzimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-4-5-15-7-14-12-10(15)6-8(2)9(3)11(12)13/h6-7H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWQMXNHBYJVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=C(C(=C2N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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